![molecular formula C4H9N B142157 Pyrrolidine-2,2,3,3,4,4,5,5-d8 CAS No. 212625-79-1](/img/structure/B142157.png)
Pyrrolidine-2,2,3,3,4,4,5,5-d8
Overview
Description
Pyrrolidine-2,2,3,3,4,4,5,5-d8 is a labelled analogue of Pyrrolidine . Pyrrolidine is a heterocyclic compound used as a building block in the synthesis of a wide range of pharmaceutical compounds, namely matrix metalloprotein inhibitors (MMPIs) and aminopeptidase N inhibitors (APNIs) . The nitrogen atom of pyrrolidine, as a secondary amine, confers basicity to the scaffold . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular formula of Pyrrolidine-2,2,3,3,4,4,5,5-d8 is C4D8HN . It is a cyclic secondary amine, also classified as a saturated heterocycle . The SMILES string representation of its structure is [2H]C1 ( [2H])NC ( [2H]) ( [2H])C ( [2H]) ( [2H])C1 ( [2H]) [2H] .
Physical And Chemical Properties Analysis
Pyrrolidine-2,2,3,3,4,4,5,5-d8 has a molecular weight of 79.17 g/mol . It is a liquid with a density of 0.946 g/mL at 25 °C . Its boiling point is 87-88 °C .
Scientific Research Applications
Drug Discovery
Pyrrolidine rings are a common feature in medicinal chemistry due to their presence in numerous bioactive compounds. The deuterated form of pyrrolidine can be used in drug discovery to improve metabolic stability and reduce toxicity of pharmaceuticals .
Treatment of Autoimmune Diseases
Derivatives of pyrrolidine have been shown to act as inverse agonists for the retinoic acid-related orphan receptor γ (RORγt), which is involved in autoimmune diseases .
Epilepsy Treatment
Pyrrolidine-2,5-dione scaffolds have been utilized in the synthesis of compounds for the treatment of epilepsy .
Inhibitors Discovery
Pyrrolidine derivatives are explored as novel inhibitors in various biochemical assays to identify potential therapeutic agents .
Fluorescence-Based Screening
The unique structure of pyrrolidine allows for its use in fluorescence-based screening assays to discover new compounds with desired biological activities .
Spin Labeling in Biochemistry
Pyrrolidine nitroxides are used as spin labels in electron paramagnetic resonance (EPR) spectroscopy for studying the structure and dynamics of biomolecules .
Mechanism of Action
Target of Action
Pyrrolidine-2,2,3,3,4,4,5,5-d8 is a labelled analogue of Pyrrolidine . It is a heterocyclic compound used as a building block in the synthesis of a wide range of pharmaceutical compounds . The primary targets of this compound are matrix metalloprotein inhibitors (MMPIs) and aminopeptidase N inhibitors (APNIs) . These targets play crucial roles in various biological processes, including protein degradation and peptide cleavage.
Safety and Hazards
Future Directions
Pyrrolidine-2,2,3,3,4,4,5,5-d8, as a labelled analogue of Pyrrolidine, could be used in the synthesis of a wide range of pharmaceutical compounds . Given the versatility of the pyrrolidine scaffold in drug discovery , it is likely that Pyrrolidine-2,2,3,3,4,4,5,5-d8 and its derivatives will continue to be of interest in the development of new therapeutic agents.
properties
IUPAC Name |
2,2,3,3,4,4,5,5-octadeuteriopyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N/c1-2-4-5-3-1/h5H,1-4H2/i1D2,2D2,3D2,4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRDLPDLKQPQOW-SVYQBANQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(NC1([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60479975 | |
Record name | Pyrrolidine-2,2,3,3,4,4,5,5-d8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60479975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
79.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolidine-2,2,3,3,4,4,5,5-d8 | |
CAS RN |
212625-79-1 | |
Record name | Pyrrolidine-2,2,3,3,4,4,5,5-d8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60479975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 212625-79-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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